molecular formula C14H29NO4 B12552341 N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide CAS No. 143266-94-8

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide

Cat. No.: B12552341
CAS No.: 143266-94-8
M. Wt: 275.38 g/mol
InChI Key: NFDQPOFXEFEHMS-UHFFFAOYSA-N
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Description

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide is a synthetic amphiphilic molecule featuring a polyethylene glycol (PEG)-like ethoxyethoxy chain linked to an octanamide group. Its synthesis involves coupling tert-butyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate with octanoyl derivatives, as described in a 2024 patent (Example 429) . Analytical data from the patent includes:

  • LCMS: m/z 1011 [M+H]⁺, indicating a molecular weight of ~1010 g/mol.
  • HPLC retention time: 1.01 minutes (condition SQD-FA05), suggesting high polarity due to the hydrophilic ethoxyethoxy backbone .

Properties

CAS No.

143266-94-8

Molecular Formula

C14H29NO4

Molecular Weight

275.38 g/mol

IUPAC Name

N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]octanamide

InChI

InChI=1S/C14H29NO4/c1-2-3-4-5-6-7-14(17)15-8-10-18-12-13-19-11-9-16/h16H,2-13H2,1H3,(H,15,17)

InChI Key

NFDQPOFXEFEHMS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCOCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide typically involves the reaction of octanoyl chloride with triethylene glycol in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is subsequently converted to the amide by reaction with ammonia or an amine. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or tetrahydrofuran

    Catalyst: Pyridine or triethylamine

    Reaction Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves:

    Continuous Mixing: Reactants are continuously mixed in a flow reactor.

    Temperature Control: Precise temperature control to optimize reaction rates.

    Purification: The product is purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ether or ester derivatives.

Scientific Research Applications

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a solubilizing agent for hydrophobic compounds.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the formulation of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The triethylene glycol chain provides flexibility and enhances solubility, while the octanamide group interacts with hydrophobic regions of target molecules. This dual functionality makes it effective in various applications, including drug delivery and enzyme inhibition.

Comparison with Similar Compounds

Structural Analogs and Key Properties

Compound Molecular Weight (g/mol) Functional Groups Key Properties
N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide ~1010 Ethoxyethoxy chain, octanamide High polarity (HPLC: 1.01 min), potential surfactant/pharmaceutical use
2-(2-Ethoxyethoxy)ethanol 134.17 Ethoxyethoxy chain, hydroxyl Lower MW, higher volatility; regulated under CLP for toxicity
2-(2-Ethoxyethoxy)ethyl acetate 176.21 Ethoxyethoxy chain, acetate ester Increased lipophilicity vs. parent alcohol; used in coatings/solvents
73772-34-6 (Fluorinated sulfonamide) Not provided Ethoxyethoxy chain, fluorinated tail High chemical stability; persistent environmental contaminant

Functional Group Impact on Behavior

  • Polarity and Solubility: The ethoxyethoxy chain enhances water solubility, but the octanamide group introduces moderate lipophilicity, balancing amphiphilicity. This contrasts with 2-(2-ethoxyethoxy)ethanol, which is fully hydrophilic and volatile .
  • Toxicity: While 2-(2-ethoxyethoxy)ethanol is classified as hazardous under CLP regulations (irritant, reproductive toxicity), the octanamide’s amide group may reduce acute toxicity due to lower volatility and metabolic stability .
  • Environmental Persistence : Fluorinated analogs like 73772-34-6 exhibit extreme persistence due to C-F bonds, whereas the octanamide’s hydrocarbon tail is more biodegradable .

Regulatory and Industrial Relevance

  • Pharmaceuticals : The patent’s synthesis method suggests drug delivery applications, leveraging PEG-like solubility enhancement.
  • Coatings/Surfactants : 2-(2-Ethoxyethoxy)ethyl acetate’s ester group makes it suitable for industrial solvents, while the octanamide’s stability could favor long-acting surfactants.

Biological Activity

N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}octanamide, also known as N-[2-(2-hydroxyethoxy)ethyl]octanamide, is a compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C14H29NO
  • Molecular Weight : 275.38 g/mol
  • Structure : The compound features an octanamide backbone with hydroxyethoxyethyl substituents, which contribute to its amphiphilic nature, enhancing solubility in both hydrophilic and hydrophobic environments.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The hydroxyethoxyethyl group can form hydrogen bonds, enhancing the compound's binding affinity and specificity toward target molecules. This interaction is crucial for its potential applications in medicinal chemistry, particularly in drug design aimed at specific biological pathways.

Biological Activity

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents.
  • Anti-cancer Potential : Research indicates that compounds with similar structures have shown promise as anti-cancer agents by inhibiting cellular proliferation and inducing apoptosis in cancer cell lines. The specific effects of this compound on cancer cells remain to be thoroughly investigated.
  • Insect Repellency : In studies evaluating various compounds for their effectiveness as insect repellents, this compound was included among over 4,600 tested compounds. Its structural characteristics suggest potential effectiveness in repelling rodents and insects due to its unique chemical properties .

Case Studies

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityBiological Activity
N-[2-(2-hydroxyethoxy)ethyl]decanamideLonger alkyl chainPotential anti-cancer activity
N-[2-(2-hydroxyethoxy)ethyl]hexanamideShorter alkyl chainAntimicrobial properties observed
N-[2-(2-hydroxyethoxy)ethyl]butanamideEven shorter alkyl chainLimited biological activity reported

The variations in alkyl chain length significantly affect the physical and chemical properties of these compounds, influencing their biological activity.

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